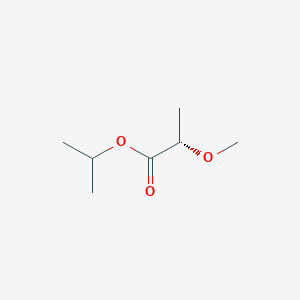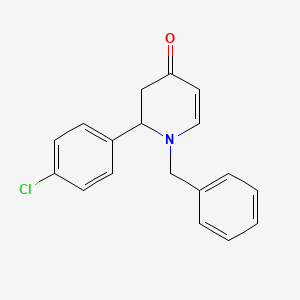![molecular formula C14H18O2 B14180929 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene CAS No. 921942-83-8](/img/structure/B14180929.png)
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 6-methoxy-1-methylindene with propan-2-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to promote the reaction, and the use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The indene ring can be reduced to form a dihydroindene derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methoxy-1-methyl-7-[(propan-2-yl)oxy]-1,2-dihydroindene.
Substitution: Formation of halogenated derivatives such as 6-methoxy-1-methyl-7-[(propan-2-yl)oxy]-2-bromoindene.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-methylindene: Lacks the propan-2-yloxy substituent, which may affect its reactivity and applications.
1-Methyl-7-[(propan-2-yl)oxy]indene: Lacks the methoxy group, potentially altering its chemical properties.
6-Methoxy-1-methyl-7-[(ethoxy)oxy]indene: Contains an ethoxy group instead of a propan-2-yloxy group, which may influence its solubility and reactivity.
Uniqueness
6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene is unique due to the specific combination of substituents on the indene core. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
921942-83-8 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
6-methoxy-1-methyl-7-propan-2-yloxy-1H-indene |
InChI |
InChI=1S/C14H18O2/c1-9(2)16-14-12(15-4)8-7-11-6-5-10(3)13(11)14/h5-10H,1-4H3 |
InChI-Schlüssel |
XBWSGIQOOZZXTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=C1C(=C(C=C2)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
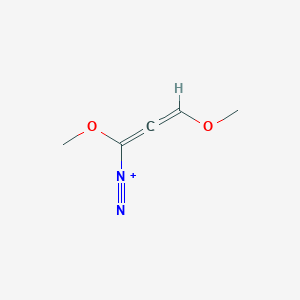
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)


![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
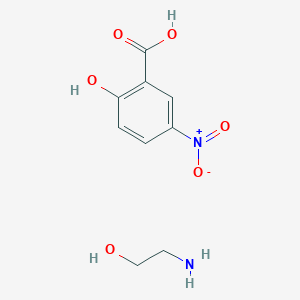
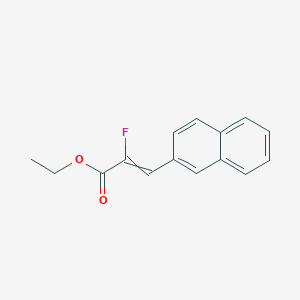
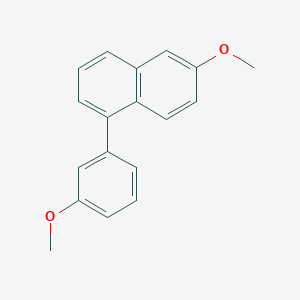
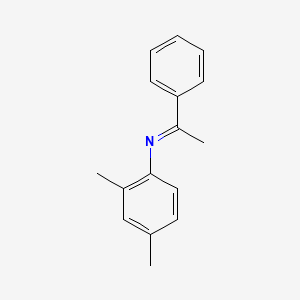
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
